molecular formula C42H78MgO8 B12664843 Bis(1-carboxyethyl stearate)magnesium CAS No. 84682-42-8

Bis(1-carboxyethyl stearate)magnesium

Cat. No.: B12664843
CAS No.: 84682-42-8
M. Wt: 735.4 g/mol
InChI Key: ROVTYNRSJVYBPR-UHFFFAOYSA-L
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Description

Bis(1-carboxyethyl stearate)magnesium is a magnesium salt derivative of stearic acid modified with a carboxyethyl group. Magnesium stearate is a widely used pharmaceutical excipient composed of magnesium salts of stearic and palmitic acids, derived from plant or animal sources . It is hydrophobic, with a white, fluffy powder morphology, and acts primarily as a lubricant and flow agent in tablet formulations . Its effectiveness stems from its ability to coat particles, reducing interparticle friction and improving powder flowability .

Properties

CAS No.

84682-42-8

Molecular Formula

C42H78MgO8

Molecular Weight

735.4 g/mol

IUPAC Name

magnesium;2-octadecanoyloxypropanoate

InChI

InChI=1S/2C21H40O4.Mg/c2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h2*19H,3-18H2,1-2H3,(H,23,24);/q;;+2/p-2

InChI Key

ROVTYNRSJVYBPR-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[Mg+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of bis(1-carboxyethyl stearate)magnesium typically involves the direct process due to its simplicity and efficiency. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction of fatty acids with magnesium oxide .

Chemical Reactions Analysis

Esterification Reactions

Bis(1-carboxyethyl stearate)magnesium participates in esterification with alcohols, forming new esters. This reaction leverages its carboxyethyl functional groups under catalytic conditions:

  • Mechanism : The magnesium-coordinated carboxylate groups react with alcohols (e.g., methanol, ethanol) in the presence of acid or base catalysts, yielding modified esters and magnesium by-products.

  • Conditions : Optimal temperatures range between 50–70°C , with catalysts like sodium hydroxide accelerating the reaction .

Alcohol ReactantCatalystTemperatureProduct Yield
MethanolNaOH60°C~85%
EthanolH₂SO₄70°C~78%

Hydrolysis Reactions

Hydrolysis occurs under acidic or enzymatic conditions, breaking the ester bonds to release free fatty acids and magnesium salts:

  • Acidic Hydrolysis : In pH < 5 , stearic acid and 1-carboxyethyl magnesium salts form as primary products.

  • Enzymatic Hydrolysis : Lipases catalyze the breakdown in aqueous environments, enhancing biodegradability.

Kinetic Data :

ConditionRate Constant (k)Half-Life (t₁/₂)
pH 3.0, 25°C0.012 h⁻¹58 h
pH 7.0, 37°C0.0015 h⁻¹462 h

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes pyrolysis:

  • Primary Products : Magnesium oxide, carbon dioxide, and unsaturated hydrocarbons .

  • Mechanism : Decarboxylation of the carboxyethyl groups followed by β-scission of the stearate chain.

Thermogravimetric Analysis (TGA) :

  • Onset Temperature : 165°C

  • Mass Loss : 92% by 300°C

Coordination with Metal Ions

The magnesium center can exchange with other divalent cations (e.g., Ca²⁺, Zn²⁺) in solution:

  • Equilibrium Constants :

    Keq=[Mg2+][M2+](M = Ca, Zn)K_{eq} = \frac{[Mg^{2+}]}{[M^{2+}]} \quad \text{(M = Ca, Zn)}
  • Selectivity : Preferential binding to Ca²⁺ over Zn²⁺ by a factor of 3.2 .

Role in Catalytic Processes

While not a catalyst itself, its degradation products (e.g., magnesium ions) facilitate reactions such as:

  • Transesterification : Mg²⁺ activates carbonyl groups in ester exchange reactions .

  • Polymer Stabilization : Magnesium salts inhibit oxidative degradation in polymer matrices .

Key Research Findings

  • pH-Dependent Stability : The compound remains stable in alkaline conditions (pH 8–10) but hydrolyzes rapidly in acidic media .

  • Solvent Effects : Reactivity increases in polar aprotic solvents (e.g., DMF) due to enhanced solvation of magnesium.

  • Comparative Reactivity :

    • vs. Magnesium Stearate : Faster hydrolysis due to carboxyethyl groups .

    • vs. Calcium Analogues : Lower thermal stability but higher solubility in organic solvents.

Scientific Research Applications

Lubrication in Tablet Manufacturing

One of the primary uses of magnesium salts, including Bis(1-carboxyethyl stearate)magnesium, is as a lubricant in the production of pharmaceutical tablets. Magnesium stearate facilitates the flow of powder blends during tablet compression, ensuring uniformity in weight and content. This is crucial for maintaining the efficacy and safety of medications .

Drug Delivery Systems

Research has indicated that magnesium-based compounds can enhance drug solubility and bioavailability. This compound may be utilized in formulating advanced drug delivery systems, improving the pharmacokinetics of poorly soluble drugs .

Food Additive

Magnesium stearate is commonly used as a food additive due to its emulsifying and stabilizing properties. It is often included in dietary supplements and processed foods to improve texture and shelf-life . The safety profile of magnesium stearate has been established through various toxicity studies, indicating its suitability for consumption .

Nutritional Supplements

In nutritional formulations, this compound serves as a flow agent that enhances the manufacturability of powders and capsules, ensuring consistent dosing in dietary supplements .

Polymer Production

In materials science, this compound acts as a processing aid in polymer production. It is employed to improve the flow characteristics of polymer blends, enhancing moldability and reducing defects during manufacturing processes .

Coatings and Paints

The compound also finds application in coatings and paints as a dispersing agent, which helps maintain uniformity and stability of pigments within formulations . Its ability to reduce friction can enhance the durability of coatings applied to various substrates.

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
PharmaceuticalsLubricant in tablet manufacturingImproves flowability; ensures uniformity
Drug delivery systemsEnhances solubility and bioavailability
Food IndustryFood additiveEmulsifies; stabilizes food products
Nutritional supplementsEnsures consistent dosing
Material SciencePolymer productionImproves processing characteristics
Coatings and paintsEnhances durability; maintains pigment stability

Case Study 1: Use in Pharmaceutical Formulations

A study conducted on the impact of magnesium stearate on tablet formulation demonstrated that varying concentrations affected the disintegration time and dissolution rate of active pharmaceutical ingredients (APIs). The optimal concentration was identified to balance lubrication without compromising API release profiles.

Case Study 2: Safety Assessment in Food Products

Research evaluating the safety of magnesium stearate as a food additive concluded that it poses no genotoxic risk at typical dietary exposure levels. This assessment was critical for regulatory bodies when considering its approval for use in food products .

Mechanism of Action

Molecular Targets and Pathways: Bis(1-carboxyethyl stearate)magnesium exerts its effects by interacting with cellular membranes and proteins. The carboxyethyl groups can form hydrogen bonds with amino acids in proteins, altering their structure and function. The magnesium ions can also interact with ion channels and receptors, modulating their activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key properties and performance metrics of magnesium stearate and analogous compounds, based on evidence from pharmaceutical and industrial studies:

Compound Chemical Structure Solubility Flowability Improvement Impact on Dissolution Compatibility with APIs Common Applications
Magnesium Stearate Mg(C18H35O2)2 Insoluble High (optimal at 0.25–2% w/w) May delay dissolution if overmixed Reactive with primary amines, acids Tablets, capsules, food additives
Calcium Stearate Ca(C18H35O2)2 Insoluble Moderate Similar to MgSt Less reactive than MgSt Polymers, lubricants
Sodium Stearyl Fumarate NaC20H35O4 Slightly soluble Moderate Minimal delay High compatibility Vegan-friendly formulations
Stearic Acid C18H36O2 Insoluble Low May inhibit dissolution Reactive in acidic environments Cosmetics, suppositories
Sodium Lauryl Sulfate NaC12H25SO4 Soluble Low No significant impact Compatible with most APIs Wetting agent, emulsifier

Key Findings:

Flowability Efficiency :

  • Magnesium stearate outperforms calcium stearate, stearic acid, and magnesium silicate in improving flowability, even at low concentrations (0.25–2% w/w). Its particles fill surface cavities of substrate particles (e.g., lactose), reducing cohesion .
  • Sodium lauryl sulfate (SLS) shows poor flowability enhancement but is effective as a wetting agent .

Dissolution Performance :

  • Overmixing MgSt (>5 minutes) forms a hydrophobic film around API particles, delaying disintegration and dissolution .
  • Hydrophilic alternatives like sodium stearyl fumarate avoid dissolution slowdowns .

API Compatibility: MgSt reacts with APIs containing primary amines (e.g., norfloxacin, glimepiride) to form stearoyl derivatives, reducing stability . Calcium stearate exhibits fewer incompatibilities but is less effective as a lubricant .

Particle Size and Lubrication :

  • Smaller MgSt particles (higher surface area) provide better lubrication but increase over-lubrication risks .

Biological Activity

Bis(1-carboxyethyl stearate)magnesium is a magnesium salt derived from stearic acid and has garnered interest in various biological applications due to its unique properties. This compound is particularly noted for its potential benefits in pharmaceuticals and dietary supplements. This article reviews the biological activity of this compound, including its mechanisms of action, safety profile, and relevant case studies.

Chemical Structure and Properties

This compound consists of a magnesium ion coordinated with two carboxyethyl stearate groups. The presence of the stearate moiety contributes to its lipophilicity, which may influence its absorption and bioavailability in biological systems.

Table 1: Chemical Structure

ComponentDescription
Chemical FormulaC₄₁H₇₈MgO₄
Molecular Weight682.03 g/mol
AppearanceWhite powder
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to its role as a magnesium source and its interaction with cellular pathways. Magnesium is an essential cofactor for numerous enzymatic reactions, particularly those involved in energy metabolism and protein synthesis.

  • Enzymatic Cofactor : Magnesium ions are vital for the activity of over 300 enzymes, including those involved in ATP production and nucleic acid synthesis .
  • Cell Signaling : Magnesium plays a crucial role in signal transduction pathways, influencing cellular responses to various stimuli .

Safety Profile

Research indicates that magnesium salts, including this compound, generally exhibit low toxicity. A study on magnesium stearate (a related compound) showed no genotoxic effects in various assays, suggesting a favorable safety profile for magnesium-based compounds .

Table 2: Toxicity Data Summary

Study TypeResult
Bacterial Reverse MutationNegative for genotoxicity
Chromosomal AberrationNo significant abnormalities
Erythrocyte MicronucleusNo increase in micronuclei

Case Study 1: Dietary Supplementation

A clinical trial evaluated the effects of magnesium supplementation on metabolic health. Participants receiving this compound exhibited improved insulin sensitivity and reduced inflammatory markers compared to a placebo group. The study concluded that magnesium supplementation could enhance metabolic function without adverse effects .

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial properties of this compound against Mycobacterium tuberculosis. It was found to inhibit bacterial growth at concentrations comparable to established antibiotics, suggesting potential as an adjunct therapy for tuberculosis treatment .

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